molecular formula C5H9Cl B146958 1-Chloro-3-methyl-2-butene CAS No. 503-60-6

1-Chloro-3-methyl-2-butene

Cat. No.: B146958
CAS No.: 503-60-6
M. Wt: 104.58 g/mol
InChI Key: JKXQKGNGJVZKFA-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-2-butene is an organic compound with the molecular formula C5H9Cl. It is also known by other names such as γ,γ-Dimethylallyl chloride and Prenyl chloride . This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

1-Chloro-3-methyl-2-butene is a chemical compound with the molecular formula C5H9Cl

Mode of Action

It’s known to participate in reactions with other compounds such as potassium iodide in acetone and sodium ethoxide in ethanol . These reactions suggest that this compound can act as a reactant in chemical synthesis, potentially undergoing nucleophilic substitution or elimination reactions.

Result of Action

It has been used in the total synthesis of geraniol , suggesting that it can contribute to the formation of complex organic molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the kinetics of its gas-phase reactions with ozone have been studied , suggesting that its reactivity can be influenced by the presence of other reactive species in the environment. Additionally, its reactions with potassium iodide in acetone and sodium ethoxide in ethanol suggest that the solvent can also play a significant role in its reactivity.

Chemical Reactions Analysis

1-Chloro-3-methyl-2-butene undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium iodide, sodium ethoxide, and ozone. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Chloro-3-methyl-2-butene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications in chemical synthesis and biological research.

Properties

IUPAC Name

1-chloro-3-methylbut-2-ene
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InChI

InChI=1S/C5H9Cl/c1-5(2)3-4-6/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXQKGNGJVZKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060120
Record name 2-Butene, 1-chloro-3-methyl-
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Molecular Weight

104.58 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1-Chloro-3-methyl-2-butene
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Boiling Point

109 °C @ 760 MM HG
Record name 1-CHLORO-3-METHYL-2-BUTENE
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Solubility

INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE; VERY SOL IN CHLOROFORM
Record name 1-CHLORO-3-METHYL-2-BUTENE
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Density

0.9273 @ 20 °C/4 °C
Record name 1-CHLORO-3-METHYL-2-BUTENE
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CAS No.

503-60-6
Record name 1-Chloro-3-methyl-2-butene
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Record name 1-Chloro-3-methyl-2-butene
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Record name 1-chloro-3-methylbut-2-ene
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Record name 1-CHLORO-3-METHYL-2-BUTENE
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Record name 1-CHLORO-3-METHYL-2-BUTENE
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Synthesis routes and methods

Procedure details

The chlorination of isoprene under normal conditions is less than straightforward and results in the formation of a variety of products. In a simple addition reaction involving loss of one double bond, dichlorides are formed such as 1,4-dichloro-2-methyl-2-butene and 1,2-dichloro-2-methyl-3-butene. A competing reaction, however, is one of substitution rather than addition in which a hydrogen ion is given up resulting in the formation of monochlorides such as 2-chloromethyl-1,3-butadiene and 1-chloro-2-methyl-1,3-butadiene. The substitution reaction produces HCl as a by-product which in turn reacts with unreacted isoprene in an HCl addition reaction to give hydrochlorides or monochlorobutenes such as 1-chloro-3-methyl-2-butene and 2-chloro-2-methyl-3-butene. In the preparation of the dichloride addition products, the formation of these monochloride substitution and HCl addition products constitutes an undesirable loss. Chlorination under conditions reported in the literature was found to result in discouragingly low weight yields of the 1,4- and 1,2-dichlorides, e.g., less than 50-60%, based on the weight of isoprene consumed. On a theory yield basis, which is moles of dichloride product per mole of isoprene consumed, this amounts to a yield of less than about 25-30%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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